![molecular formula C23H23Cl2N5O2S B2373506 5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-30-9](/img/structure/B2373506.png)
5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activities
The synthesis of 1,2,4-triazole derivatives, including compounds with structural similarities to the requested molecule, has been investigated for antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and found to possess good or moderate activities against test microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer Properties
The structural features of certain benzimidazole derivatives bearing 1,2,4-triazole, which share common chemical motifs with the compound of interest, have been explored for their anti-cancer properties through molecular docking studies. These studies suggest that compounds with such structures could serve as effective epidermal growth factor receptor (EGFR) inhibitors, offering potential pathways for cancer treatment (Karayel, 2021).
Antifungal and Solubility Studies
The physicochemical properties, including solubility in various solvents, of a novel antifungal compound from the 1,2,4-triazole class were determined, highlighting the importance of understanding solubility and partitioning processes in the development of new pharmaceutical agents. Such studies are crucial for predicting the bioavailability and therapeutic effectiveness of novel compounds (Volkova et al., 2020).
Antidiabetic Drug Development
Research into triazolo-pyridazine-6-yl-substituted piperazines has shown promise in the development of anti-diabetic medications. These compounds were evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of insulin secretion. Such studies underscore the potential of similar compounds in the treatment of type 2 diabetes (Bindu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5O2S/c1-14-26-23-30(27-14)22(31)21(33-23)20(15-3-8-18(24)19(25)13-15)29-11-9-28(10-12-29)16-4-6-17(32-2)7-5-16/h3-8,13,20,31H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGCIOLYCQBPHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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